molecular formula C19H17ClN6O4 B2568401 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride CAS No. 1497287-42-9

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride

Cat. No.: B2568401
CAS No.: 1497287-42-9
M. Wt: 428.83
InChI Key: UIWPDMLJHHLDDL-UHFFFAOYSA-N
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Description

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride is a complex organic compound with a molecular formula of C19H16N6O4. It is a derivative of benzoic acid and pteridine, featuring a carboxylic acid group and multiple amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the pteridine core. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Pteridine derivatives: Other pteridine-based compounds with similar structures and biological activities.

  • Benzoic acid derivatives: Compounds containing benzoic acid moieties with varying substituents.

Properties

IUPAC Name

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4.ClH/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPDMLJHHLDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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